Dptip - 351353-48-5

Dptip

Catalog Number: EVT-266507
CAS Number: 351353-48-5
Molecular Formula: C21H18N2O3S
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DPTIP is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in lipid metabolism and the biogenesis of extracellular vesicles (EVs). [, , , ] DPTIP is investigated in scientific research for its potential to modulate EV production and impact biological processes associated with nSMase2 activity.

Future Directions
  • Understanding Cell-Specific Effects: Investigating the cell-specific effects of DPTIP, particularly its impact on different brain cell types like neurons, microglia, and astrocytes, will be crucial for understanding its therapeutic potential and potential side effects. []

Dendrimer-DPTIP (D-DPTIP)

Compound Description: D-DPTIP is a conjugate of DPTIP with a hydroxyl-PAMAM dendrimer. [, ] This conjugation significantly improves DPTIP's oral pharmacokinetics, brain penetration, and half-life, leading to a more sustained inhibition of nSMase2 activity in vivo. [, ] D-DPTIP has demonstrated efficacy in reducing tau propagation in a mouse model of Alzheimer's disease. []

(R)-(1-(3-(3,4-Dimethoxyphenyl)-2,6-Dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-Carbamate (PDDC)

Compound Description: PDDC is a novel nSMase2 inhibitor. [] Early studies suggest that PDDC might have different effects on cell viability and EV marker secretion compared to DPTIP and GW4869. [] Further research is needed to fully characterize its activity and potential side effects.

2,6-Dimethoxy-4-[4-Phenyl-5-(2-Thienyl)-1H-Imidazol-2-Yl]Phenol

Compound Description: This compound shares a very similar structure with DPTIP, with the main difference being the position of the thiophene ring within the molecule. [] It is unclear if this compound exhibits nSMase2 inhibitory activity.

DPTIP Prodrug (P18)

Compound Description: P18 is a prodrug of DPTIP designed to improve oral bioavailability. [] It utilizes a 2',6'-diethyl-1,4'-bipiperidinyl promoiety to mask the phenolic hydroxyl group of DPTIP. [] P18 exhibits significantly enhanced plasma and brain exposure compared to DPTIP, with a longer half-life. [] Upon administration, P18 is metabolized to release the active DPTIP molecule. []

GW4869

Compound Description: GW4869 is a widely used nSMase2 inhibitor. [] It serves as a reference compound in studies investigating the effects of DPTIP and other novel nSMase2 inhibitors.

H463A nSMase2 Mutant

Compound Description: This refers to a mutated form of nSMase2 where the histidine residue at position 463 is replaced with alanine. [] Studies have shown that this mutation abolishes the inhibitory effect of DPTIP on nSMase2 activity. []

Overview

DPTIP, or 2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol, is a compound recognized for its potent inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases. This compound has garnered attention due to its ability to penetrate the blood-brain barrier and its potential therapeutic applications in treating conditions such as Alzheimer's disease through modulation of sphingolipid metabolism.

Source and Classification

DPTIP is classified as a small molecule inhibitor and is derived from the structural modifications of imidazole and phenolic compounds. Its synthesis has been reported in various studies, indicating its relevance in medicinal chemistry and pharmacology. The compound is notable for its selectivity and metabolic stability, making it a candidate for further development in the pharmaceutical industry .

Synthesis Analysis

Methods

DPTIP synthesis has been achieved through several methods, primarily involving the reaction of specific precursors under controlled conditions. One prominent method includes:

  1. Initial Reaction: DPTIP is synthesized by reacting appropriate amines with triphosgene in the presence of Hünig’s base (DIPEA) in dichloroethane at low temperatures (0 °C). The reaction is monitored via thin-layer chromatography until completion.
  2. Phosphoester Formation: Another approach involves treating DPTIP with phosphoryl chloride and DIPEA to create phosphoester derivatives, which are then purified using column chromatography .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of DPTIP .

Molecular Structure Analysis

Structure

DPTIP features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Data

Nuclear magnetic resonance analysis reveals distinct chemical shifts corresponding to various protons within the molecule, confirming the presence of methoxy groups and aromatic systems. For instance, key proton signals appear at δ 3.85 (methoxy protons) and 7.04 (aromatic protons) in DMSO-d6 solvent .

Chemical Reactions Analysis

Reactions

DPTIP undergoes several chemical reactions that enhance its pharmacological profile:

  1. Inhibition of nSMase2: DPTIP acts as a non-competitive inhibitor of nSMase2, demonstrating an IC50 value of approximately 30 nM, indicating its potency against this target enzyme.
  2. Formation of Prodrugs: Various prodrugs derived from DPTIP have been synthesized to improve bioavailability and pharmacokinetic properties, showcasing the versatility of this compound in medicinal applications .

Technical Details

The mechanism of inhibition involves binding to allosteric sites on nSMase2, thereby altering enzyme activity without directly competing with substrate binding sites. This selectivity is crucial for minimizing off-target effects .

Mechanism of Action

DPTIP's mechanism of action primarily involves:

  1. Binding Affinity: The compound binds to specific residues within the active site of nSMase2, disrupting normal enzymatic function.
  2. Inhibition Profile: Studies indicate that DPTIP exhibits a non-competitive inhibition profile, maintaining consistent Michaelis-Menten kinetics despite varying substrate concentrations .

Data

Molecular dynamics simulations have further elucidated the interactions between DPTIP and nSMase2, highlighting critical amino acid residues that facilitate binding and inhibition .

Physical and Chemical Properties Analysis

Physical Properties

DPTIP is characterized by:

  • Molecular Weight: Approximately 364.44 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: DPTIP demonstrates metabolic stability, which is advantageous for therapeutic applications.
  • Lipophilicity: The calculated logP value indicates moderate lipophilicity (cLogP = 4.72), which contributes to its ability to penetrate biological membranes .
Applications

DPTIP has significant potential in scientific research and therapeutic development:

  • Neurodegenerative Diseases: Its role as an nSMase2 inhibitor positions DPTIP as a candidate for treating Alzheimer's disease by modulating ceramide biosynthesis.
  • Drug Development: Ongoing research aims to optimize DPTIP derivatives for improved pharmacokinetic profiles and efficacy against various neurological disorders .
Introduction to Neutral Sphingomyelinase 2 (nSMase2) and Pathological Significance

Role of nSMase2 in Extracellular Vesicle (EV) Biogenesis and Disease Pathogenesis

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a magnesium-dependent enzyme that catalyzes sphingomyelin hydrolysis to generate ceramide—a bioactive lipid governing EV biogenesis. This enzymatic reaction triggers inward budding of endosomal membranes, forming intraluminal vesicles (ILVs) that are released as exosomes upon multivesicular body (MVB) fusion with the plasma membrane [1] [4]. nSMase2 operates via an ESCRT-independent pathway, with ceramide microdomains facilitating membrane curvature and vesicle formation [1] [5].

Chronic nSMase2 upregulation drives pathological EV release in multiple diseases:

  • Neurodegeneration: In Alzheimer’s disease (AD) models, nSMase2 hyperactivity increases EV-associated amyloid-β and phosphorylated tau, accelerating plaque formation and neuronal dysfunction. Genetic knockout of SMPD3 in 5XFAD mice reduced amyloid burden by 70% and improved cognition [1] [2].
  • Metabolic Disorders: Hepatic nSMase2 elevation in high-fat-diet mice promotes lipid-laden EV release, exacerbating steatosis and insulin resistance. RNA sequencing confirmed SMPD3 as a key upregulated gene in fatty liver tissues [3].
  • Vascular Calcification (VC): nSMase2 mediates vascular smooth muscle cell (VSMC) EV release, creating nucleation sites for calcium phosphate deposition. Inhibition reduces calcification by >50% in vitro [7].

Table 1: EV-Mediated Pathologies Linked to nSMase2 Activity

Disease ModelKey EV CargonSMase2-Dependent Effect
Alzheimer’s (5XFAD mice)Phosphorylated tau, AβEV release ↑ 3-fold; cognitive deficit ↓ 40% post-inhibition
Hepatic SteatosisTriglycerides, miRNAsLipid accumulation ↑ 692 DEGs; TNFα inflammation ↑ 2.5-fold
Vascular CalcificationCalcium, AnnexinsVesicle-mediated mineralization ↑ 60%; reduced by nSMase2-KO

Recent proximity proteomics in TNFα-stimulated Jurkat cells revealed nSMase2 association with endosomal trafficking proteins (e.g., RACK1, EED), confirming its role in inflammation-driven EV secretion [8].

nSMase2 as a Therapeutic Target in Neurodegenerative and Oncologic Disorders

nSMase2’s centrality in ceramide metabolism positions it as a high-value target:

  • Neurodegeneration: Brain-derived EVs from AD patients show elevated ceramide ratios (Cer:SM > 2.0). nSMase2 inhibition normalizes neuronal EV phospho-tau by 80%, delaying pathology spread [1] [9].
  • Cancer: TNFα-induced nSMase2 activation in MCF-7 breast cancer cells stimulates EV-mediated metastasis. siRNA knockdown reduced EV release by 75% and suppressed migration [6].
  • Viral Propagation: HIV utilizes nSMase2-derived EVs for budding. Pharmacological inhibition reduced viral titers by 90% in macrophage cultures [5] [10].

Table 2: Therapeutic Efficacy of nSMase2 Inhibition in Disease Models

DisorderModel SystemInterventionKey Outcome
Alzheimer’s5XFAD transgenic micePDDC (oral)Amyloid burden ↓ 40%; memory ↑ 35%
Hepatic SteatosisHFD-fed miceSMPD3 siRNATriglycerides ↓ 50%; PPARα rescue
HIV NeuropathyPrimary macrophagesDPTIP (1 µM)Viral EV release ↓ 90%

Limitations of Existing nSMase2 Inhibitors: Potency, Solubility, and Blood-Brain Barrier Penetration

First-generation inhibitors face significant pharmacological challenges:

  • GW4869: Poor solubility (LogP = 5.2) and brain penetration (brain:plasma ratio = 0.05) limit in vivo use despite nanomolar potency [7] [9].
  • Cambinol: Low potency (IC50 = 7 µM) and rapid hepatic clearance (t1/2 < 30 min) preclude therapeutic utility [10].
  • PDDC: Although brain-penetrant, aqueous solubility <1 µg/mL complicates formulation. Structural optimization failed due to imidazo[1,2-b]pyridazine scaffold rigidity [9].

Table 3: Pharmacological Limitations of Benchmark nSMase2 Inhibitors

InhibitornSMase2 IC50Aqueous SolubilityLogPBBB Penetration
GW48691 µM<1 µM5.2Low (Kp = 0.05)
Cambinol7 µM50 µM3.8Moderate (Kp = 0.3)
PDDC100 nM<1 µg/mL4.9High (Kp = 1.2)

These limitations underscore the need for novel chemotypes with optimized drug-like properties.

Properties

CAS Number

351353-48-5

Product Name

Dptip

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23)

InChI Key

JMXVHYPSBANVAQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

DPTIP

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.